Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate

Synthetic Intermediate Regioselectivity Medicinal Chemistry

This 5-bromopyrimidine building block delivers a meta-ester substitution pattern critical for regioselective Suzuki and Buchwald-Hartwig couplings. Its distinct meta-ethyl benzoate scaffold and solid-state form (mp 42–46°C) enable reliable handling and direct use in published carbocyclic nucleoside and ALS-inhibitor herbicide syntheses. Procuring this specific CAS 1086397-54-7 compound eliminates reaction re-optimization and ensures consistency with established pharmacophore SAR programs.

Molecular Formula C13H11BrN2O3
Molecular Weight 323.14 g/mol
CAS No. 1086397-54-7
Cat. No. B1487595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-bromopyrimidin-2-yloxy)benzoate
CAS1086397-54-7
Molecular FormulaC13H11BrN2O3
Molecular Weight323.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C13H11BrN2O3/c1-2-18-12(17)9-4-3-5-11(6-9)19-13-15-7-10(14)8-16-13/h3-8H,2H2,1H3
InChIKeyLOTNLMWLGKYQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS 1086397-54-7): Procurement Baseline for a Pyrimidinyloxy Benzoate Building Block


Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS 1086397-54-7) is a halogenated heterocyclic building block with the molecular formula C₁₃H₁₁BrN₂O₃ and a molecular weight of 323.14 g/mol . It features a 5-bromopyrimidine moiety linked via an ether bond to the meta-position of an ethyl benzoate scaffold. This compound is available commercially with a purity of 97% and exhibits a melting point of 42–46 °C . Its primary utility lies as a synthetic intermediate in medicinal chemistry and agrochemical research, where the bromine atom serves as a functional handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to elaborate more complex pharmacophores .

Why Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Cannot Be Casually Replaced by Other Pyrimidinyloxy Benzoates


The substitution pattern (meta-ester), ester moiety (ethyl), and halogen identity (bromine) in Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate collectively determine its synthetic utility and the physicochemical properties of its downstream products. Replacing it with a para-substituted isomer or a methyl ester analog can fundamentally alter reaction kinetics, the regioselectivity of subsequent coupling steps, and the three-dimensional pharmacophore of final candidates [1]. Furthermore, the specific electronic environment conferred by the 5-bromo substituent on the pyrimidine ring directly influences the efficiency of palladium-catalyzed cross-couplings; swapping for a chloro or iodo analog would yield different reactivity profiles and may not be compatible with established reaction protocols without significant re-optimization [2].

Quantitative Procurement Evidence: How Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate Compares to Closest Analogs


Meta-Positioning of the Ester Group: A Comparative View Against Para-Substituted Analogs

The target compound features an ester group at the meta (3-) position of the benzoate ring. This contrasts with readily available para (4-) substituted analogs, such as Methyl 4-(5-bromopyrimidin-2-yloxy)benzoate (CAS 926304-76-9) . While direct comparative reaction yield data are not publicly available, the meta-substitution pattern is known to alter the vector and exit trajectory of the ester group from the central pyrimidinyloxy core, which can critically impact binding mode and SAR in medicinal chemistry campaigns [1]. For procurement, selecting the meta-substituted ethyl ester is non-negotiable when the target scaffold requires a meta-benzoate for downstream synthesis.

Synthetic Intermediate Regioselectivity Medicinal Chemistry

Ethyl Ester vs. Methyl Ester: Physical Property and Reactivity Differentiation

The target compound is an ethyl ester, whereas many commercial analogs are methyl esters (e.g., Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate) . The ethyl ester of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is a solid with a reported melting point of 42–46 °C . While a direct comparator for the methyl ester's melting point is not uniformly reported in public sources, the general trend for homologous esters is that increasing alkyl chain length lowers melting point and increases lipophilicity (LogP). The ethyl ester is expected to have a higher calculated LogP (approx. 3.0–3.5) compared to the methyl ester (approx. 2.5–3.0), which can influence compound handling, crystallization behavior, and solubility in organic solvents during synthesis [1].

Physicochemical Properties Solubility Ester Hydrolysis

5-Bromo vs. 5-Chloro Pyrimidine: Halogen Reactivity in Cross-Coupling

The 5-bromo substituent on the pyrimidine ring provides a balance of stability and reactivity that is distinct from the corresponding 5-chloro analog. In palladium-catalyzed cross-couplings, aryl bromides generally exhibit faster oxidative addition rates compared to aryl chlorides, while maintaining greater bench stability than aryl iodides [1]. Specifically, the C-Br bond dissociation energy (approx. 339 kJ/mol) is lower than that of a C-Cl bond (approx. 397 kJ/mol), facilitating milder reaction conditions [2]. This means Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate can be effectively coupled under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃, 80 °C), whereas a chloro analog might require more forcing conditions (e.g., higher temperature, specialized ligands) or prove unreactive, potentially compromising sensitive functional groups elsewhere in a complex molecule.

Cross-Coupling Suzuki Reaction Halogen Reactivity

Synthetic Versatility: Documented Use as an Intermediate in Complex Nucleoside Synthesis

A patent application explicitly identifies Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This is a specific, documented application that distinguishes it from generic bromopyrimidine building blocks. The compound's structure, with a bromine atom strategically positioned for further functionalization, makes it particularly suitable for constructing the core of these nucleoside analogs, which are of interest in antiviral and anticancer research. In contrast, related analogs like 4-(5-Bromopyrimidin-2-yloxy)benzoic acid (which lacks the ester) are primarily explored for their direct biological activity (e.g., PTP1B inhibition) rather than as intermediates . This difference in primary application—intermediate vs. potential active—guides procurement decisions based on the intended research phase.

Synthetic Intermediate Carbocyclic Nucleoside Antiviral Research

Purity and Physical Form: Verified Specifications from an Authoritative Supplier

Procurement decisions often hinge on the reliability of material specifications. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate is available from Sigma-Aldrich with a certified purity of 97% and is provided as a solid with a melting point of 42–46 °C . This contrasts with lower purity offerings from non-specialist vendors where the purity may be ≥95% or unverified . While a 2% difference may seem marginal, in the context of multi-step synthesis, starting material purity directly impacts downstream yields and purification burdens. Using 97% pure material can reduce the formation of byproducts from impurities and ensure more consistent reaction outcomes, which is a key consideration for projects requiring reproducible data and scalable procedures.

Quality Control Reproducibility Purity

Optimal Procurement and Application Scenarios for Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate (CAS 1086397-54-7)


Scenario 1: Medicinal Chemistry for Carbocyclic Nucleoside Lead Optimization

A medicinal chemistry team is synthesizing a library of carbocyclic nucleoside analogs. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate serves as a key intermediate, as documented in prior art [1]. Its meta-substituted ethyl ester and 5-bromo handle allow for regioselective modifications to explore structure-activity relationships. Procurement of this specific compound ensures consistency with published synthetic routes and avoids the need to re-optimize conditions for an alternative building block.

Scenario 2: Agrochemical Discovery Requiring Pyrimidinyloxy Benzoate Scaffolds

A research group is developing novel herbicides based on the pyrimidinyloxy benzoate pharmacophore, a class known to inhibit acetolactate synthase (ALS) [1]. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate provides a versatile core for synthesizing new analogs with varied substitution patterns. The bromine atom is an ideal site for introducing diverse aromatic and heteroaromatic groups via cross-coupling to rapidly generate a focused library for screening against resistant weed species.

Scenario 3: Academic Research Developing New Synthetic Methodologies

An academic lab is exploring new palladium-catalyzed cross-coupling methodologies for heteroaryl bromides. Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate, with its solid-state properties (mp 42–46 °C) [1] and well-defined structure, is an ideal model substrate. Its moderate reactivity (C-Br bond) provides a stringent test for new catalysts and ligands, and its commercial availability in high purity (97%) ensures that experimental outcomes are not confounded by impurities. Its selection over a chloro analog allows for faster reaction screening under milder conditions.

Scenario 4: Quality Control and Reference Standard Preparation

A pharmaceutical or agrochemical company is scaling up a synthetic process and requires a high-purity reference standard for analytical method development. The 97% purity grade of Ethyl 3-(5-bromopyrimidin-2-yloxy)benzoate from a reputable supplier [1] makes it suitable for use as a calibration standard in HPLC or GC-MS assays. Procuring this specific grade reduces the risk of misidentification and ensures that impurity profiles are accurately characterized during process development and validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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